2-(3-chlorophenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide
Overview
Description
2-(3-chlorophenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C12H13ClN2O2S and its molecular weight is 284.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.0386265 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Herbicidal Activity
Research has explored the structural and activity relationships of similar compounds to 2-(3-chlorophenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide, focusing on their herbicidal applications. For example, studies on compounds with related structural features have shown effective herbicidal activity, suggesting potential agricultural applications for controlling unwanted vegetation. The analysis of crystal structures and herbicidal effectiveness highlights the relevance of such compounds in the development of new herbicides (Liu et al., 2008; Liu et al., 2007).
Antimicrobial and Anticancer Activity
Compounds structurally related to this compound have been investigated for their antimicrobial and anticancer properties. The synthesis of novel 4-thiazolidinones has demonstrated significant antimicrobial activity against Gram-positive bacteria, suggesting the potential for these compounds to serve as the basis for developing new antimicrobial agents (Radwan, 2012). Moreover, studies on thiazole and thiadiazole derivatives have indicated their utility in corrosion inhibition, which, while not directly related to biomedicine, underscores the versatility of such compounds in various scientific applications (Kaya et al., 2016).
Molecular Structure and Spectroscopic Analysis
Research into the molecular structure and spectroscopic analysis of related compounds provides insights into their electronic properties and potential biological functions. Spectroscopic identification and molecular docking studies have been utilized to understand the interaction of these compounds with biological targets, offering a pathway to explore their utility in pharmaceutical applications (Shanmugapriya et al., 2022).
Antioxidant Activity
The synthesis of urea, thiourea, and selenourea derivatives with thiazole moieties has revealed potent antioxidant activity, showcasing the potential of these compounds in combating oxidative stress-related diseases. This area of research highlights the therapeutic potential of compounds with antioxidant properties for enhancing human health (Reddy et al., 2015).
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c1-8(11(16)15-12-14-5-6-18-12)17-10-4-2-3-9(13)7-10/h2-4,7-8H,5-6H2,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENNUXVSPMJYFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NCCS1)OC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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